molecular formula C5H6O4 B14085511 (R)-5-Oxotetrahydrofuran-3-carboxylic acid CAS No. 5352-72-7

(R)-5-Oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B14085511
CAS No.: 5352-72-7
M. Wt: 130.10 g/mol
InChI Key: ONSWFYLALGXCIQ-GSVOUGTGSA-N
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Description

®-5-Oxotetrahydrofuran-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a tetrahydrofuran ring with a carboxylic acid group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidation of tetrahydrofuran derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often include an acidic or basic medium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of ®-5-Oxotetrahydrofuran-3-carboxylic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: ®-5-Oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of more oxidized derivatives such as carboxylates.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters and amides.

Scientific Research Applications

®-5-Oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5-Oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    5-Hydroxytetrahydrofuran-3-carboxylic acid: Similar structure with a hydroxyl group instead of a ketone group.

Uniqueness: ®-5-Oxotetrahydrofuran-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

5352-72-7

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

(3R)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1

InChI Key

ONSWFYLALGXCIQ-GSVOUGTGSA-N

Isomeric SMILES

C1[C@H](COC1=O)C(=O)O

Canonical SMILES

C1C(COC1=O)C(=O)O

Origin of Product

United States

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